

Nojirimycin 1-Sulfonic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Nojirimycin 1-sulfonic acid*

Cat. No.: *B1639772*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **Nojirimycin 1-sulfonic acid**. The information is intended to support research and development efforts in the fields of carbohydrate chemistry, enzymology, and drug discovery.

Core Chemical Properties

Nojirimycin 1-sulfonic acid is a potent inhibitor of several glucosidases. It is a derivative of nojirimycin, a naturally occurring iminosugar. The addition of a sulfonic acid group at the anomeric position often enhances the stability and inhibitory activity of the parent compound.

Quantitative Data

The key chemical and physical properties of **Nojirimycin 1-sulfonic acid** are summarized in the table below for easy reference and comparison.

Property	Value	References
IUPAC Name	(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid	[1]
Synonyms	Nojirimycin bisulfite adduct, Nojirimycin sulfite adduct, 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid, (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid	[2]
CAS Number	114417-84-4	[2]
Molecular Formula	C ₆ H ₁₃ NO ₇ S	[2]
Molecular Weight	243.23 g/mol	[2]
Appearance	White Crystalline Solid	
Melting Point	124-130 °C (decomposes)	
Solubility	Soluble in water	
Monoisotopic Mass	243.04127 u	[1]

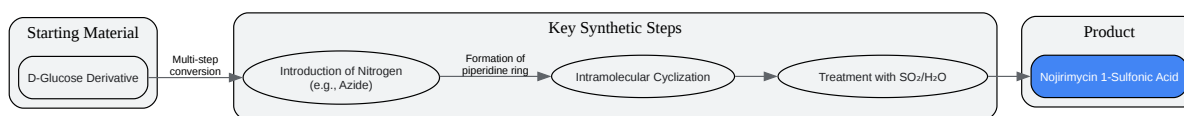
Synthesis and Purification

The synthesis of nojirimycin and its derivatives often involves multi-step chemical transformations starting from readily available carbohydrates or other chiral precursors.

Synthetic Pathway Overview

A common strategy for the synthesis of iminosugars like nojirimycin involves the introduction of a nitrogen atom into a sugar ring, followed by cyclization. The synthesis of **Nojirimycin 1-sulfonic acid** can be achieved as an intermediate in the synthesis of (+)-nojirimycin. A general synthetic approach is outlined below. While a detailed, step-by-step protocol for the exclusive

synthesis of **Nojirimycin 1-sulfonic acid** is not readily available in the searched literature, the following scheme illustrates its formation.



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Caption: General synthetic pathway to **Nojirimycin 1-sulfonic acid**.

General Purification Protocol for Iminosugars

The purification of iminosugars often takes advantage of their basicity and high polarity. A general protocol for the purification of iminosugars from a crude reaction mixture or natural extract is provided below. This protocol may require optimization for **Nojirimycin 1-sulfonic acid**.

Materials:

- Crude iminosugar sample
- Cation-exchange chromatography resin (e.g., Dowex 50W X8)
- Hydrochloric acid (HCl), various concentrations
- Ammonium hydroxide (NH₄OH) solution
- Deionized water
- Thin-layer chromatography (TLC) plates and appropriate solvent system
- Ninhydrin stain

Procedure:

- **Sample Preparation:** Dissolve the crude sample in a minimal amount of deionized water.
- **Column Preparation:** Prepare a column with the cation-exchange resin and equilibrate it with deionized water.
- **Loading:** Apply the dissolved sample to the top of the column.
- **Washing:** Wash the column with a large volume of deionized water to remove neutral and acidic impurities.
- **Elution:** Elute the bound iminosugar using a gradient of ammonium hydroxide solution (e.g., 0.1 M to 2 M).
- **Fraction Collection:** Collect fractions and monitor the elution of the iminosugar using TLC with ninhydrin staining.
- **Pooling and Concentration:** Combine the fractions containing the pure iminosugar and concentrate them under reduced pressure.
- **Desalting (if necessary):** If the iminosugar is in the form of a salt, it may be necessary to perform a desalting step, for example, by another round of ion-exchange chromatography or by size-exclusion chromatography.

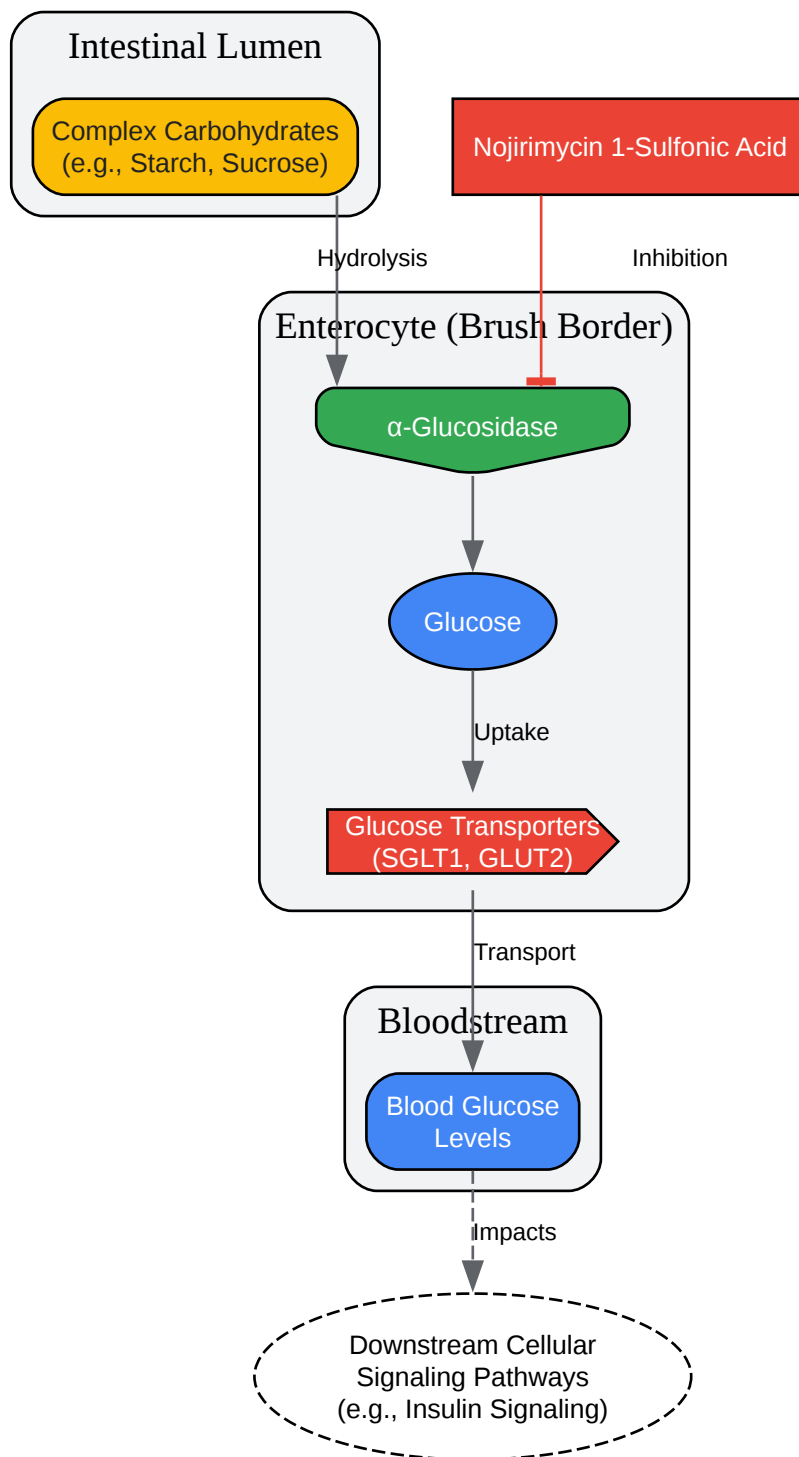
Biological Activity: α -Glucosidase Inhibition

Nojirimycin 1-sulfonic acid is a known inhibitor of α -glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of α -glucosidases can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Mechanism of Action and Signaling Pathway

By competitively inhibiting α -glucosidases at the brush border of the small intestine, **Nojirimycin 1-sulfonic acid** reduces the rate of glucose release from complex carbohydrates. This leads to a decreased concentration of glucose available for transport into the enterocytes via glucose transporters like SGLT1 and GLUT2. The subsequent reduction in intracellular

glucose in these cells can impact downstream signaling pathways related to glucose sensing and metabolism.



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Caption: Inhibition of α -glucosidase by **Nojirimycin 1-sulfonic acid**.

Experimental Protocol: In Vitro α -Glucosidase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against α -glucosidase using the chromogenic substrate p-nitrophenyl- α -D-glucopyranoside (pNPG).

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- **Nojirimycin 1-sulfonic acid** (test inhibitor)
- Acarbose (positive control)
- Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
- Sodium carbonate (Na_2CO_3) solution (e.g., 0.2 M)
- 96-well microplate
- Microplate reader

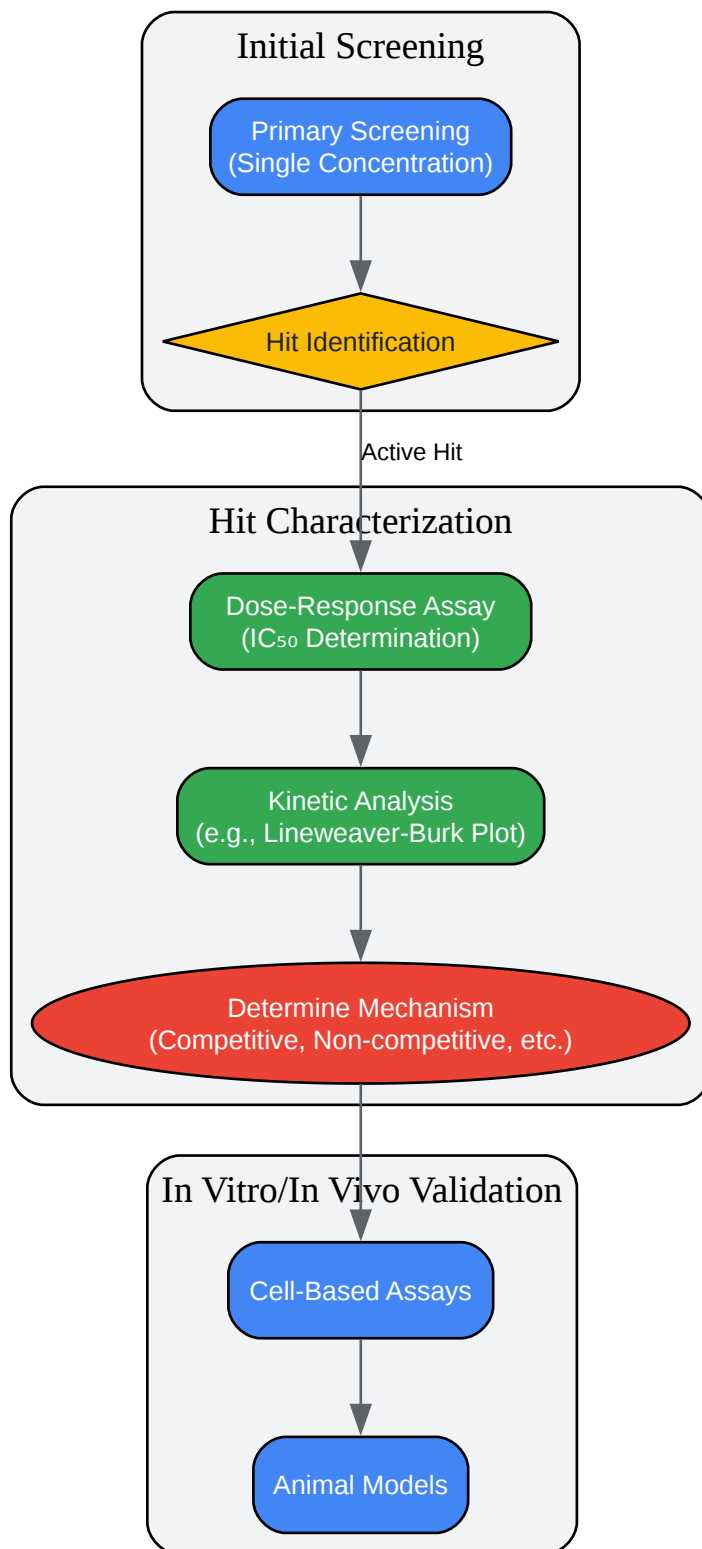
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of α -glucosidase in phosphate buffer.
 - Prepare a stock solution of pNPG in phosphate buffer.
 - Prepare a series of dilutions of **Nojirimycin 1-sulfonic acid** and acarbose in phosphate buffer.

- Assay Setup:
 - In a 96-well plate, add 50 μ L of phosphate buffer to the blank wells.
 - Add 50 μ L of the test inhibitor or positive control at various concentrations to the sample wells.
 - Add 50 μ L of the α -glucosidase solution to all wells except the blank.
 - Pre-incubate the plate at 37 °C for 10 minutes.
- Enzymatic Reaction:
 - Initiate the reaction by adding 50 μ L of the pNPG solution to all wells.
 - Incubate the plate at 37 °C for 20 minutes.
- Termination of Reaction:
 - Stop the reaction by adding 100 μ L of the Na_2CO_3 solution to all wells.
- Measurement:
 - Measure the absorbance of each well at 405 nm using a microplate reader.
- Calculation of Inhibition:
 - The percentage of inhibition is calculated using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
 - Abs_control is the absorbance of the well with the enzyme but no inhibitor.
 - Abs_sample is the absorbance of the well with the enzyme and the inhibitor.
 - The IC_{50} value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of enzyme inhibitors like **Nojirimycin 1-sulfonic acid**.



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Caption: Workflow for enzyme inhibitor screening and characterization.

Conclusion

Nojirimycin 1-sulfonic acid is a valuable tool for researchers studying carbohydrate-processing enzymes and developing potential therapeutic agents for metabolic disorders. Its well-defined chemical properties and potent inhibitory activity against α -glucosidases make it an important lead compound for further investigation. This guide provides a foundational understanding of its characteristics and the experimental approaches used to study its effects. Further research into its specific interactions with different glucosidases and its effects on cellular signaling pathways will continue to expand its potential applications.

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References

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